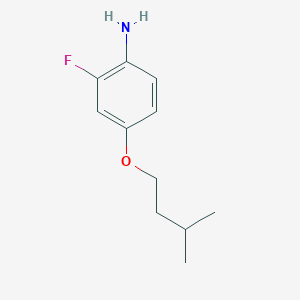
2-Fluoro-4-(3-methylbutoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(3-methylbutoxy)aniline is a chemical compound with the molecular formula C11H16FNO. It has a molecular weight of 197.25 . It is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-(3-methylbutoxy)aniline is1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-4-(3-methylbutoxy)aniline derivatives have been explored for their utility in organic synthesis. Specifically, 2-Fluoro-5-(trifluoromethyl)aniline has been identified as a suitable monodentate transient directing group (MonoTDG) for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process is significant for synthesizing complex molecules like quinazoline and fused isoindolinone scaffolds efficiently and with good functional group tolerance (Wu et al., 2021).
Inhibitors in Protein Kinase Studies
The aniline derivatives, including those similar to 2-Fluoro-4-(3-methylbutoxy)aniline, are integral in the study of protein kinases, which are critical in cellular signaling pathways. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on aniline derivatives as c-Met kinase inhibitors. These studies provide insight into the molecular orientations and active conformations of these inhibitors, contributing significantly to drug discovery and development (Caballero et al., 2011).
Fluorescence Quenching Studies
Aniline compounds, similar in structure to 2-Fluoro-4-(3-methylbutoxy)aniline, have been studied for their properties related to fluorescence quenching. These studies are crucial in understanding the photophysical behavior of organic molecules and can have implications in sensor technology and molecular electronics. The research involves investigating the quenching mechanism and determining various parameters like the Stern-Volmer constant and quenching rate parameter (Geethanjali et al., 2015).
Spectroscopic Properties in Molecular Electronics
Aniline tetramers, related to 2-Fluoro-4-(3-methylbutoxy)aniline, have been synthesized and characterized for their spectroscopic properties. These properties are essential in the field of molecular electronics, particularly for the development of conducting polymers. Studies involve understanding the interactions of these molecules with light and other electromagnetic radiation, which can lead to the development of new materials for electronic applications (Kulszewicz-Bajer et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-fluoro-4-(3-methylbutoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYJQVHBTMDLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-methylbutoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
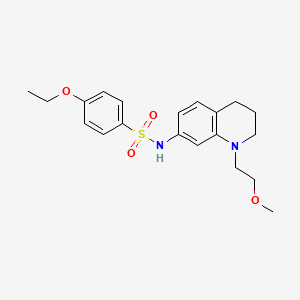
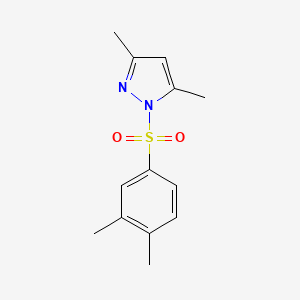
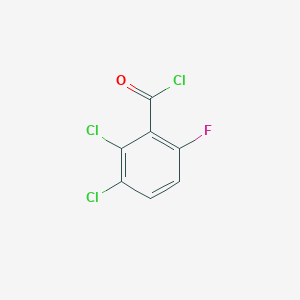
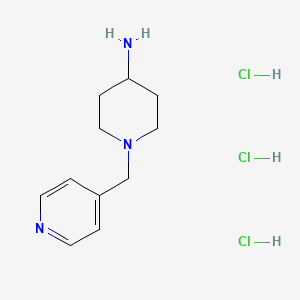
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
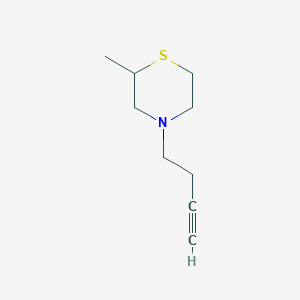
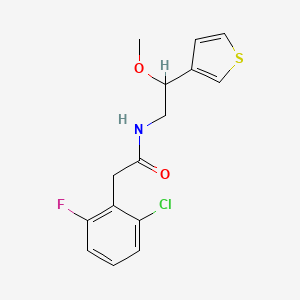
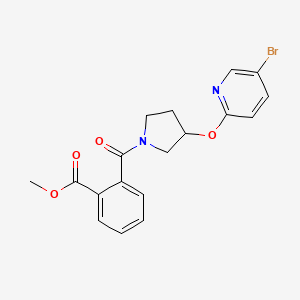
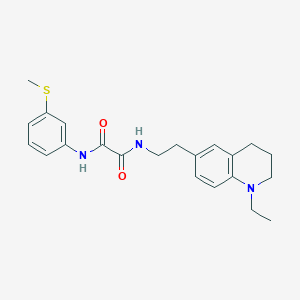
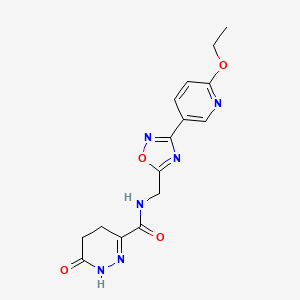
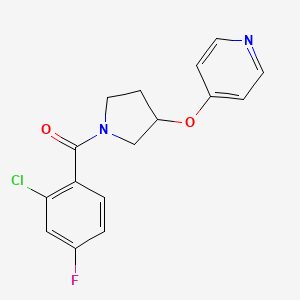
![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)